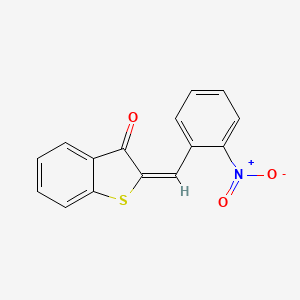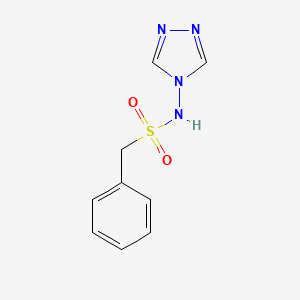![molecular formula C12H16N4O B5509446 3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)
3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the oxadiazole and pyridazine families often involves multistep chemical reactions. For instance, compounds with 1,2,4-oxadiazole cores can be synthesized through reactions involving specific precursors like hydrazides and carbohydrazides with appropriate cyclizing agents, demonstrating the versatility and reactivity of these frameworks (Chau, Malanda, & Milcent, 1997).
Molecular Structure Analysis
Molecular structure analysis of compounds within this chemical family often reveals intricate hydrogen bonding and molecular packing in their crystal structures. The presence of intramolecular C—H⋯N and intermolecular N—H⋯O, C—H⋯O hydrogen bonds is common, contributing to the stability and conformational dynamics of these molecules (Wang, Liu, & Yan, 2006).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-oxadiazole and pyridazine derivatives are diverse, including cyclization reactions to form new rings and substitution reactions that modify the core structure. These reactions are instrumental in synthesizing novel compounds with potential biological activity (Matsumoto et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. For example, the crystal and molecular structures of related compounds indicate that these molecules can exhibit different polymorphic forms, affecting their physical properties and stability (Shishkina et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are key to exploring the applications of these compounds. Studies on similar compounds have shown activities ranging from fungicidal to antimicrobial, highlighting the potential utility of these chemical frameworks in developing new therapeutics (Zou, Lai, Jin, & Zhang, 2002).
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds related to 3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine, particularly those incorporating the 1,3,4-oxadiazole moiety, have been explored for their antimicrobial and anti-proliferative activities. For instance, N-Mannich bases of 1,3,4-oxadiazole derivatives have shown significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Additionally, some of these compounds exhibited potent anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer (Al-Wahaibi et al., 2021).
Fungicidal Activity
The synthesis of novel 1,3,4-oxadiazoles and 1,3,4-thiadiazoles substituted with pyridazinone has been reported to exhibit fungicidal activity. These compounds were tested in vivo against wheat leaf rust, Puccinia recondita, showing promising results. The study utilized three-dimensional quantitative structure-activity relationships (3D-QSAR) to understand the structure-activity relationship of these compounds, confirming a common mode of action for both oxadiazoles and thiadiazoles (Zou et al., 2002).
Antibacterial Activity
Research has also focused on the antibacterial efficacy of 1,3,4-oxadiazole thioether derivatives. These derivatives showed good antibacterial activities against various bacterial strains, including Xanthomonas oryzae pv. oryzae (Xoo). Among these, one compound displayed superior inhibitory effect against Xoo, with its activity being significantly better than that of the commercial agent bismerthiazol. This highlights the potential of these derivatives in addressing bacterial resistance and developing new antibacterial agents (Song et al., 2017).
properties
IUPAC Name |
5-(2-methylbutan-2-yl)-3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-5-12(3,4)11-13-10(16-17-11)9-7-6-8(2)14-15-9/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQBWXHDSZVEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NC(=NO1)C2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1,1-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)


![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)
![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)
![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)